molecular formula C9H17NS B14450472 2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine CAS No. 75606-47-2

2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine

Cat. No.: B14450472
CAS No.: 75606-47-2
M. Wt: 171.31 g/mol
InChI Key: CSVNZFYRAPLTAE-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This specific compound is characterized by the presence of a methyl group and a 2-methylbut-3-en-2-yl group attached to the thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbut-3-en-2-ylamine with a thioamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or 2-methylbut-3-en-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: Similar structure but with a thione group instead of a thiazolidine ring.

    2-Methylthiazolidine: Lacks the 2-methylbut-3-en-2-yl group.

    Thiazolidine-4-carboxylic acid: Contains a carboxylic acid group instead of the 2-methylbut-3-en-2-yl group.

Uniqueness

2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine is unique due to the presence of both a methyl group and a 2-methylbut-3-en-2-yl group attached to the thiazolidine ring. This unique structure may confer specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

75606-47-2

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

2-methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine

InChI

InChI=1S/C9H17NS/c1-5-8(2,3)9(4)10-6-7-11-9/h5,10H,1,6-7H2,2-4H3

InChI Key

CSVNZFYRAPLTAE-UHFFFAOYSA-N

Canonical SMILES

CC1(NCCS1)C(C)(C)C=C

Origin of Product

United States

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